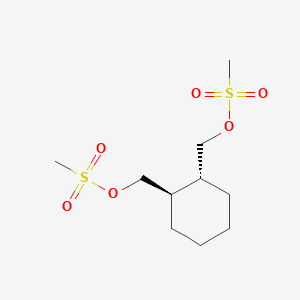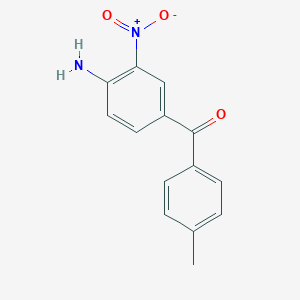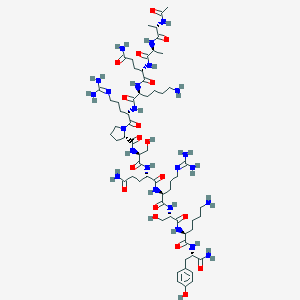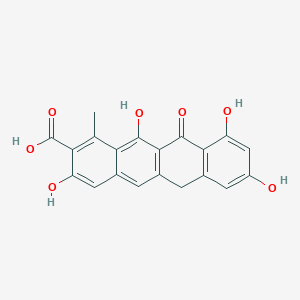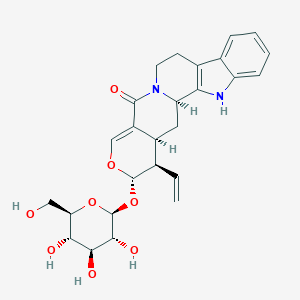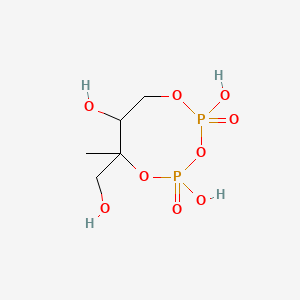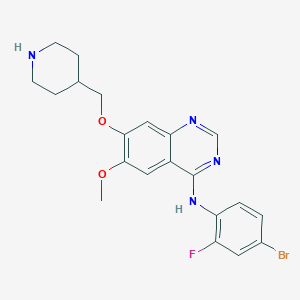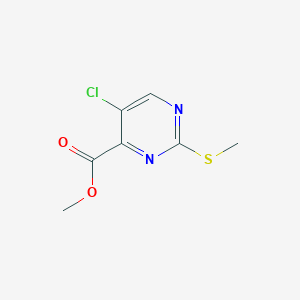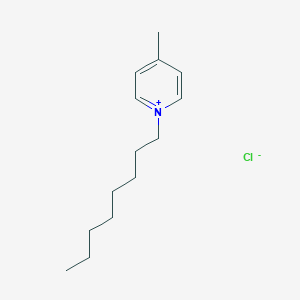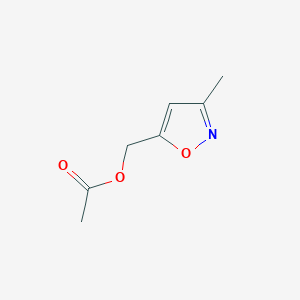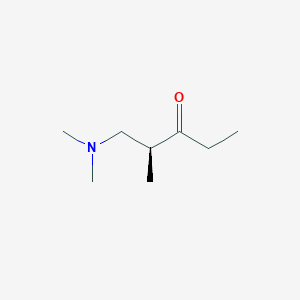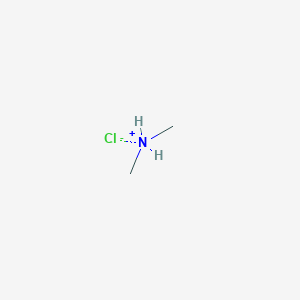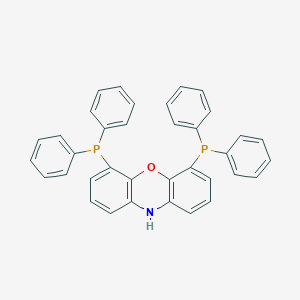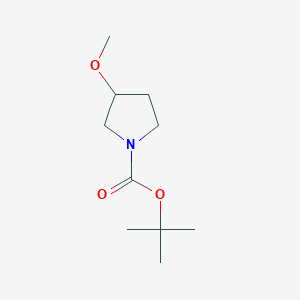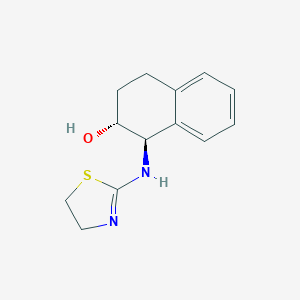
2-Naphthalenol, 1,2,3,4-tetrahydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenol, 1,2,3,4-tetrahydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as THTA and is known for its unique chemical properties that make it useful in various laboratory experiments.
Mécanisme D'action
The mechanism of action of THTA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. THTA has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition leads to an increase in the concentration of acetylcholine, which can have various physiological effects.
Effets Biochimiques Et Physiologiques
THTA has been found to have several biochemical and physiological effects. This compound has been found to exhibit significant antioxidant activity, which makes it useful in the study of oxidative stress-related diseases. THTA has also been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using THTA in laboratory experiments is its unique chemical properties. This compound has been found to exhibit significant antioxidant activity, antibacterial, antifungal, and antiviral properties, making it useful in various scientific research applications. However, one of the main limitations of using THTA is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of THTA. One potential direction is the development of new drugs based on the chemical structure of THTA. This compound has been found to exhibit significant antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Another potential direction is the study of THTA's potential role in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Finally, the study of THTA's potential toxicity and its effects on various biological processes can also be a potential future direction for research.
Méthodes De Synthèse
The synthesis of THTA involves a multi-step process that requires the use of several reagents and solvents. The first step involves the condensation of 2-naphthol with 2-bromoethylamine hydrobromide in the presence of potassium carbonate. This reaction yields 2-(2-bromoethylamino)naphthalene. The second step involves the reduction of the bromo group using sodium borohydride to obtain 2-(2-ethylamino)naphthalene. The final step involves the reaction of 2-(2-ethylamino)naphthalene with thioacetamide to obtain THTA.
Applications De Recherche Scientifique
THTA has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. THTA has also been found to have significant antioxidant activity, which makes it useful in the study of oxidative stress-related diseases.
Propriétés
Numéro CAS |
141034-15-3 |
|---|---|
Nom du produit |
2-Naphthalenol, 1,2,3,4-tetrahydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans- |
Formule moléculaire |
C13H16N2OS |
Poids moléculaire |
248.35 g/mol |
Nom IUPAC |
(1R,2R)-1-(4,5-dihydro-1,3-thiazol-2-ylamino)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C13H16N2OS/c16-11-6-5-9-3-1-2-4-10(9)12(11)15-13-14-7-8-17-13/h1-4,11-12,16H,5-8H2,(H,14,15)/t11-,12-/m1/s1 |
Clé InChI |
IJYJPVUMGMGDDO-VXGBXAGGSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2[C@H]([C@@H]1O)NC3=NCCS3 |
SMILES |
C1CC2=CC=CC=C2C(C1O)NC3=NCCS3 |
SMILES canonique |
C1CC2=CC=CC=C2C(C1O)NC3=NCCS3 |
Autres numéros CAS |
141034-15-3 |
Synonymes |
(1R,2R)-1-(4,5-dihydro-1,3-thiazol-2-ylamino)tetralin-2-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



